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molecular formula C14H12F3NO3 B8813232 5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol CAS No. 946426-90-0

5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol

Cat. No. B8813232
M. Wt: 299.24 g/mol
InChI Key: YJPRZVHHSVCUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150568B2

Procedure details

A 250-mL round-bottom flask was purged with nitrogen and a suspension of LiAlH4 (2.5 g, 65.8 mmol, 2.87 equiv) in tetrahydrofuran (50 mL) was added. This was followed by the addition of a solution of methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate (7.5 g, 22.9 mmol, 1.00 equiv) in tetrahydrofuran (50 mL) dropwise at −10°C. The resulting reaction mixture was stirred fo(30 min at −10°C. When the reaction was complete, it was quenched by the addition of 3 mL of ethyl acetate, followed by 3 mL of water and O1 mL of 15% aqueous NaOH, all whilst maintaining a vigorous stirring. The resulting white precipitate was filtered through celite®, and the filter cake was washed with 200 mL of ethyl acetate. The filtrate was washed with brine (2×100 mL), dried over anhydrous sodium sulfate, and concentrated under vacuum. This resulted in 7 g of (5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)methanol as yellow oil. (1H-NM(300 MHz, CDCl3) δ 7.56 (m, 2H), 7.41 (m, 2H), 4.50 (s, 2H), 2.20 (m, 1H), 1.72 (s, 1H, —OH) 1.11-1.28 (m, 4H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH:7]1([C:10]2[O:14][N:13]=[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[O:21][C:22]([F:25])([F:24])[F:23])[C:11]=2[C:26](OC)=[O:27])[CH2:9][CH2:8]1>O1CCCC1>[CH:7]1([C:10]2[O:14][N:13]=[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[O:21][C:22]([F:25])([F:23])[F:24])[C:11]=2[CH2:26][OH:27])[CH2:8][CH2:9]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1)OC(F)(F)F)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL round-bottom flask was purged with nitrogen
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at −10°C
CUSTOM
Type
CUSTOM
Details
it was quenched by the addition of 3 mL of ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
O1 mL of 15% aqueous NaOH, all whilst maintaining a vigorous stirring
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered through celite®
WASH
Type
WASH
Details
the filter cake was washed with 200 mL of ethyl acetate
WASH
Type
WASH
Details
The filtrate was washed with brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 7 g of (5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)methanol as yellow oil

Outcomes

Product
Name
Type
Smiles
C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1)OC(F)(F)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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